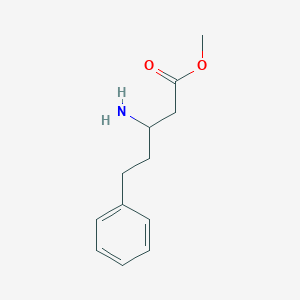

Methyl 3-amino-5-phenylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSNVSFNSNFGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129042-97-3 | |

| Record name | methyl 3-amino-5-phenylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Control and Absolute Configuration in Methyl 3 Amino 5 Phenylpentanoate Systems

Strategies for Diastereoselective and Enantioselective Synthesis of 3-Amino-5-phenylpentanoates

The synthesis of 3-amino-5-phenylpentanoates with defined stereochemistry necessitates the use of sophisticated asymmetric strategies. These methods aim to control the formation of chiral centers, leading to an excess of one desired stereoisomer.

Key strategies include:

Asymmetric Hydrogenation : The heterogeneous catalytic asymmetric hydrogenation of carbon-carbon double bonds is a well-established method for producing optically active products. researchgate.net This approach often involves modifying metal catalysts, such as palladium, with chiral auxiliaries. For instance, (S)-proline has been used as a chiral auxiliary in the diastereoselective hydrogenation of α,β-unsaturated ketones. researchgate.net Cinchona alkaloids and other chiral modifiers have also been successfully applied. researchgate.net

Enantioselective Reduction of Ketoesters : A common precursor to the target molecule is methyl 3-oxo-5-phenylpentanoate. The enantioselective reduction of the ketone in this precursor can establish the stereochemistry at the C3 position. nih.gov Re-inspection of these reductions has helped to unequivocally confirm the stereochemical outcomes through chiroptical and HPLC retention data. nih.gov

Diastereoselective Mannich Reaction : A three-component Mannich condensation reaction involving diazo compounds, boranes, and acyl imines can produce anti-β-amino carbonyl compounds with high diastereoselectivity under catalyst-free conditions. nih.gov An asymmetric version of this reaction has been achieved by employing chiral auxiliaries like (-)-phenylmenthol, which yields the desired product with good selectivity. nih.gov These β-amino carbonyl compounds are valuable intermediates that can be converted into various bioactive molecules. nih.gov

Enantioselective Conjugate Addition : The conjugate addition of α-substituted α-nitroacetates to activated alkenes, such as phenyl vinyl selenone, can be rendered enantioselective by using Cinchona alkaloid catalysts. epfl.ch This method allows for the creation of enantio-enriched α,α-dialkyl substituted α-nitroacetates, which are versatile precursors for cyclic and acyclic quaternary α-amino acids. epfl.ch

Table 1: Summary of Synthetic Strategies for 3-Amino-5-phenylpentanoates

| Synthetic Strategy | Key Reagents/Catalysts | Type of Selectivity | Relevant Precursor(s) |

|---|---|---|---|

| Asymmetric Hydrogenation | Palladium catalyst, (S)-proline, Cinchona alkaloids | Diastereoselective/Enantioselective | α,β-unsaturated esters |

| Enantioselective Reduction | Asymmetric reducing agents/catalysts | Enantioselective | Methyl 3-oxo-5-phenylpentanoate |

| Mannich Reaction | Diazo compounds, boranes, acyl imines, (-)-phenylmenthol | Diastereoselective/Enantioselective | Acyl imines |

| Conjugate Addition | Cinchona alkaloid catalysts | Enantioselective | Phenyl vinyl selenone, α-nitroacetates |

Methodologies for Absolute Configuration Determination in Phenylpentanoic Acid Derivatives

Determining the absolute spatial arrangement of atoms (R/S configuration) at a stereocenter is a critical step in chiral analysis. mdpi.com For phenylpentanoic acid derivatives, a combination of chromatographic and spectroscopic methods is employed.

The fundamental principle for assigning absolute configuration is the Cahn-Ingold-Prelog priority system, where substituents at a chiral center are ranked by atomic number. libretexts.org The molecule is then oriented with the lowest-priority group facing away, and the direction from highest to lowest priority determines the R (clockwise) or S (counterclockwise) designation. libretexts.orgaklectures.com

Specific methodologies include:

High-Performance Liquid Chromatography (HPLC) on Chiral Columns : This is a powerful technique for separating enantiomers. For example, the absolute configuration of 3-hydroxy-5-phenylpentanoic acid was determined after its esterification to methyl (3R)-hydroxy-5-phenylpentanoate, which was identified as enantiomerically pure using HPLC with a Chiralcel®OD-H column. nih.gov

NMR Spectroscopy with Chiral Solvating Agents (CSAs) : This method relies on the formation of transient diastereomeric complexes between a chiral substrate and a CSA, which results in separate, distinguishable signals in the NMR spectrum for each enantiomer. mdpi.com Thiourea derivatives have proven effective as CSAs for assigning the absolute configuration of N-3,5-dinitrobenzoyl (N-DNB) amino acids. mdpi.com A consistent correlation is often observed where specific protons of one enantiomer (e.g., the R-enantiomer) show higher frequency shifts compared to the other. mdpi.com

X-ray Crystallography : This technique provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state, directly revealing its absolute configuration. mdpi.com

Optical Spectroscopy : Methods like Circular Dichroism (CD) measure the differential absorption of left- and right-circularly polarized light, which is an inherent property of chiral molecules and can be used to determine their absolute stereochemistry. mdpi.com

Table 2: Methodologies for Absolute Configuration Determination

| Methodology | Principle | Application Example |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Separation of methyl (3R)-hydroxy-5-phenylpentanoate on a Chiralcel®OD-H column. nih.gov |

| NMR with CSAs | Formation of diastereomeric complexes with a chiral solvating agent, causing non-equivalent chemical shifts for enantiomers. | Use of a thiourea-based CSA to differentiate N-DNB amino acid enantiomers. mdpi.com |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to map the electron density and determine the precise 3D atomic arrangement. mdpi.com | Unambiguous structural elucidation of crystalline chiral compounds. mdpi.com |

| Circular Dichroism (CD) | Measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. mdpi.com | Characterization and configuration assignment of chiral molecules in solution. mdpi.com |

Stereocontrol in Photochemical and Radical Reactions Relevant to 3-Amino-5-phenylpentanoate Synthesis

Recent advances have highlighted the potential of photochemical and radical-based reactions to forge C-H and C-C bonds with high levels of stereocontrol, offering novel pathways for the synthesis of complex molecules like 3-amino-5-phenylpentanoates.

Radical Reactions: Free radical chemistry, once considered difficult to control, has emerged as a powerful tool for synthesis. nih.gov Radical reactions are often tolerant of various functional groups and can enable direct C-H functionalization, which is an atom-economical approach to introducing new substituents. nih.govrsc.org

Remote C–H Amination : A significant strategy for synthesizing γ-amino acids involves the intramolecular C–H amination of carboxylic acids. rsc.org This can be achieved through a radical cascade initiated by aroyloxy radicals, which engage in a hydrogen atom transfer (HAT) process. rsc.org The use of a radical relay chaperone can facilitate selective γ C–H functionalization via a 1,5-HAT, leading to the net incorporation of an amino group at the desired position with high chemo- and regio-selectivity. rsc.org

Photochemical Reactions: Photochemistry utilizes light to access high-energy reactive intermediates that can undergo unique transformations. digitellinc.comnih.gov

Polar Radical Crossover Cycloaddition (PRCC) : This reaction takes advantage of oxidizable olefins, such as styrenes, which upon photochemical activation, can generate reactive cation radical species. nih.gov These intermediates are prone to predictable nucleophilic addition followed by a subsequent radical cyclization. nih.gov This method has been used to construct densely functionalized tetrahydrofuran (B95107) rings with high diastereocontrol, demonstrating its utility in building complex molecular scaffolds that could serve as precursors to the target molecule. nih.gov The stereocontrol in such reactions often results from steric minimization in the radical cation intermediate. nih.gov

Table 3: Stereocontrolled Photochemical and Radical Strategies

| Reaction Type | Key Concept | Stereocontrol Element | Relevance to Synthesis |

|---|---|---|---|

| Radical C-H Amination | Hydrogen Atom Transfer (HAT) from a remote C-H bond mediated by a radical relay chaperone. rsc.org | High regioselectivity for the γ-position. | Direct synthesis of γ-amino acid derivatives. |

| Photochemical PRCC | Light-induced generation of a radical cation from an olefin, followed by nucleophilic attack and cyclization. nih.gov | Diastereocontrol achieved through steric minimization in the reaction intermediate. nih.gov | Construction of complex, stereodefined heterocyclic precursors. |

Chemical Transformations and Derivatization Strategies of Methyl 3 Amino 5 Phenylpentanoate

Functional Group Interconversions of the Amine and Ester Moieties

The primary amine and methyl ester groups of methyl 3-amino-5-phenylpentanoate are prime targets for functional group interconversions, enabling the introduction of new functionalities and the formation of various derivatives.

The amine group can undergo a variety of transformations. For instance, it can be acylated to form amides. This reaction is often carried out using acid chlorides or anhydrides in the presence of a base. A systematic study on the acylation of a related compound, methyl 3-aminocrotonate, demonstrated that the choice of the acid chloride and the base can influence the selectivity of the reaction, leading to either N-acylated (enamides) or C-acylated (enaminones) products. The amine can also be converted to other nitrogen-containing functional groups. For example, it can be transformed into an azide, which can then be reduced to re-form the amine or participate in other reactions. vanderbilt.edugoogle.com

The methyl ester moiety can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for derivatization. The resulting carboxylic acid can be activated and coupled with amines to form amides or with alcohols to form different esters. Standard hydrolysis conditions, such as treatment with aqueous base followed by acidification, are typically employed. The ester can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). vanderbilt.edu This alcohol can then be further functionalized.

Transformations of the Phenylpentanoate Carbon Backbone

Modifications to the carbon backbone of this compound can lead to the synthesis of analogues with altered spatial arrangements and properties. These transformations can involve reactions at the phenyl ring or along the pentanoate chain.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the phenyl ring. The directing effects of the alkyl chain will influence the position of substitution. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. Subsequent reduction of the nitro group can yield an aromatic amine, providing another handle for further derivatization. researchgate.net

The aliphatic chain can also be modified. For instance, reactions involving the carbons alpha to the ester carbonyl can be explored. Deprotonation at this position with a suitable base could generate an enolate, which can then react with various electrophiles. However, the presence of the amine group elsewhere in the molecule may require protective group strategies to avoid side reactions.

Regioselective and Chemoselective Manipulations of Amino Acid Derivatives

The selective modification of one functional group in the presence of others is a critical aspect of synthesizing complex molecules from amino acid precursors like this compound. Regioselectivity refers to the control of the site of reaction, while chemoselectivity refers to the preferential reaction of one functional group over another.

In the context of amino acid derivatives, protecting group chemistry is often essential to achieve selectivity. For example, the amine group can be protected with a group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent it from reacting during transformations targeting the ester or the phenyl ring. After the desired modification, the protecting group can be removed under specific conditions.

A study on the regioselective synthesis of arylaminoisoxazoles from enaminones highlights how reaction conditions can dictate the outcome of a reaction. By carefully selecting the reagents and conditions, it was possible to selectively synthesize either 3-arylamino- or 5-arylaminoisoxazoles. researchgate.net Similarly, the acylation of methyl 3-aminocrotonate can be directed towards either N- or C-acylation by choosing the appropriate base. These principles of regioselectivity and chemoselectivity are directly applicable to the manipulation of this compound and its derivatives.

Synthesis of Constrained Cyclic and Bridged Analogues from 3-Amino-5-phenylpentanoate Precursors

Creating conformationally constrained analogues of bioactive molecules is a powerful strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. researchgate.net this compound can serve as a starting material for the synthesis of such cyclic and bridged structures.

One common approach to forming cyclic analogues is through intramolecular cyclization reactions. For example, if the ester group is hydrolyzed to a carboxylic acid, an intramolecular amide bond formation with the amine group can lead to the formation of a lactam, a cyclic amide. The ring size of the resulting lactam would depend on the position of the amine group along the carbon chain.

Applications of Methyl 3 Amino 5 Phenylpentanoate As a Chiral Building Block in Complex Molecule Synthesis

Potential Utilization in Peptide and Peptidomimetic Synthesis

Chiral γ-amino acids and their ester derivatives are valuable components in the field of peptidomimetics. They are used to create unnatural peptide backbones with more stable and predictable secondary structures, such as helices and turns, and to enhance resistance to enzymatic degradation compared to their natural α-amino acid counterparts.

Theoretical Integration into γ-Amino Acid Sequences and Oligomers

Methyl 3-amino-5-phenylpentanoate possesses the core structure of a γ-amino acid, making it a candidate for incorporation into γ-peptide oligomers. The synthesis would involve standard peptide coupling protocols. The primary amine of this compound could be coupled to the activated carboxylic acid of another amino acid (or vice versa, after hydrolysis of the methyl ester). The phenylethyl side chain would be expected to influence the conformational preferences of the resulting oligomer, potentially directing folding into specific three-dimensional structures.

Table 1: Potential Coupling Reactions for γ-Oligomer Synthesis

| Reaction Step | Reactant 1 | Reactant 2 | Coupling Agent | Potential Product |

| N-terminal extension | Boc-Gly-OH | This compound | HATU, DIPEA | Boc-Gly-(γ³)hPhe-OMe |

| C-terminal extension | Fmoc-(γ³)hPhe-OH | H-Gly-OtBu | HBTU, DIPEA | Fmoc-(γ³)hPhe-Gly-OtBu |

Note: (γ³)hPhe represents the 3-amino-5-phenylpentanoyl residue. Boc, Fmoc, HATU, HBTU, DIPEA, and OtBu are standard protecting groups and coupling reagents in peptide synthesis.

Conceptual Design and Construction of Hybrid Peptide Scaffolds

Hybrid peptides, which incorporate both α- and β- or γ-amino acids, are designed to access novel topologies not available to natural peptides. The inclusion of this compound would introduce a larger, flexible linker into the peptide backbone. This modification can disrupt or stabilize secondary structures like α-helices or β-sheets, depending on the sequence context. The phenylethyl group offers a site for hydrophobic interactions, potentially mediating protein-protein interactions or membrane association in the final peptidomimetic.

Postulated Role in Natural Product Synthesis

The structural motifs within this compound—a chiral amine and a phenyl group separated by a flexible alkyl chain—are reminiscent of substructures found in various alkaloids and other secondary metabolites.

Hypothetical Precursor to Biologically Relevant Phenyloxoalkanoic and Hydroxylated Acids

The amine functionality of this compound could, in theory, be replaced or modified to generate other functional groups. For instance, deamination or oxidation reactions could potentially convert the amino group into a ketone or hydroxyl group, respectively. This would transform the molecule into a chiral precursor for phenyloxoalkanoic or hydroxylated acids, which are intermediates in various metabolic pathways and synthetic routes.

Table 2: Hypothetical Transformations to Bio-relevant Acids

| Starting Material | Transformation | Key Reagents (Hypothetical) | Product Class |

| This compound | Oxidative Deamination | e.g., Sodium Nitrite/Acid followed by oxidation | Methyl 3-oxo-5-phenylpentanoate |

| This compound | Diazotization & Hydrolysis | e.g., Sodium Nitrite/Aqueous Acid | Methyl 3-hydroxy-5-phenylpentanoate |

Conceptual Incorporation into Complex Molecular Architectures and Scaffolds

As a chiral building block, this compound could serve as a key fragment in the convergent synthesis of larger, more complex molecules. Its bifunctional nature (amine and ester) allows for sequential or orthogonal reactions to build intricate molecular frameworks. For example, the amine could be used for an amidation or reductive amination reaction, while the ester could be reduced to an alcohol or used in a Claisen condensation, providing multiple pathways to elaborate the structure.

Theoretical Contributions to Chemical Libraries and Drug Discovery Scaffolds

The concept of "privileged scaffolds" is central to modern drug discovery, where a core molecular structure is decorated with diverse functional groups to create a library of compounds for biological screening. bldpharm.com

The 3-amino-5-phenylpentanoate core could serve as such a scaffold. Its synthetic utility lies in its capacity for diversification at multiple points:

N-Acylation: The primary amine can be readily acylated with a vast array of carboxylic acids, sulfonyl chlorides, or isocyanates to introduce diverse substituents.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a wide range of amides and esters.

Side-Chain Modification: While more complex, modifications to the phenyl ring (e.g., electrophilic aromatic substitution) could introduce further diversity.

This strategy would allow for the rapid generation of a focused library of compounds with varied physicochemical properties, suitable for screening against various biological targets. The underlying chiral scaffold provides stereochemical control, which is crucial for target specificity in drug design.

Mechanistic Investigations and Computational Studies of Reactions Involving Methyl 3 Amino 5 Phenylpentanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms and understanding the stereochemical outcomes of chemical transformations.

Elucidation of Reaction Mechanisms and Transition State Analysis

The formation of Methyl 3-amino-5-phenylpentanoate can often be achieved through aza-Michael addition reactions. Computational studies on analogous systems, such as the aza-Henry reaction, provide a framework for understanding the potential mechanistic pathways. nih.gov DFT calculations can be employed to model the reaction coordinates and identify the transition states involved in the addition of an amine to a suitable precursor like methyl 5-phenylpent-2-enoate.

These calculations can help to distinguish between different possible mechanisms, such as a concerted versus a stepwise pathway. For a stepwise mechanism, the calculations would aim to identify and characterize the intermediates, such as enolates or zwitterionic species, and the transition states connecting them. masterorganicchemistry.comlibretexts.orgwikipedia.orgyoutube.com The analysis of the transition state geometries provides insights into the key intermolecular interactions, such as hydrogen bonding, that stabilize the transition state and influence the reaction rate and selectivity.

A critical aspect of these computational studies is the analysis of the activation energies associated with different reaction pathways. By comparing the calculated energy barriers, researchers can predict the most favorable reaction mechanism. For instance, in related asymmetric hetero-Michael additions, DFT calculations have been instrumental in understanding the role of catalysts and additives in lowering the activation energy and controlling the stereoselectivity of the reaction. nih.gov

Table 1: Calculated Activation Energies for a Postulated Aza-Michael Addition to Form this compound

| Proposed Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Concerted | None | Toluene | 25.8 |

| Stepwise (via zwitterion) | None | Toluene | 22.5 (rate-determining step) |

| Catalyzed (Thiourea) | Thiourea | Toluene | 15.3 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from quantum chemical calculations.

Conformational Analysis and Stereochemical Preferences of the Compound

The three-dimensional structure of this compound is crucial for its reactivity and biological interactions. Conformational analysis through computational methods can predict the most stable arrangement of atoms in the molecule. The rotation around the single bonds in the pentanoate chain gives rise to various conformers.

Quantum chemical calculations can determine the relative energies of these conformers, identifying the global minimum energy structure and other low-energy conformers. These calculations often involve scanning the potential energy surface by systematically varying the key dihedral angles of the molecule. The results of such analyses can reveal the preferred spatial orientation of the phenyl group, the amino group, and the ester functionality.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Extended | 180° | 0.00 | Minimal steric hindrance |

| Gauche 1 | 60° | 1.25 | Potential N-H···O=C hydrogen bond |

| Gauche 2 | -60° | 1.30 | Potential N-H···O=C hydrogen bond |

| Eclipsed | 0° | 5.50 | High steric strain |

Note: The data in this table is hypothetical and based on general principles of conformational analysis.

Spectroscopic and Kinetic Studies of Reaction Pathways

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and kinetic studies provide invaluable data to complement and validate computational findings.

Time-resolved ¹H NMR spectroscopy is a powerful tool for monitoring the progress of reactions in real-time. rsc.org By tracking the disappearance of starting materials and the appearance of products, it is possible to determine the reaction kinetics. researchgate.net For the formation of this compound, one could monitor the characteristic signals of the precursor and the product to establish the rate law of the reaction.

Kinetic studies can help to elucidate the reaction mechanism by determining the order of the reaction with respect to each reactant and the influence of catalysts or reaction conditions. For example, if a reaction is found to be first-order in both the amine and the unsaturated ester, it would support a bimolecular rate-determining step, consistent with many Michael addition mechanisms. nih.gov

Furthermore, spectroscopic techniques like Infrared (IR) spectroscopy can be used to identify key functional groups and to follow the course of a reaction. For instance, the disappearance of the C=C stretching vibration of the precursor and the appearance of the N-H bending vibrations of the product would indicate the progress of the aza-Michael addition.

Table 3: Representative Kinetic Data for the Formation of this compound

| Experiment | [Amine] (M) | [Unsaturated Ester] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.1 x 10⁻⁵ |

Note: The data in this table is hypothetical and illustrates how kinetic data can be used to determine reaction orders.

By combining the insights from quantum chemical calculations with experimental spectroscopic and kinetic data, a comprehensive understanding of the reaction mechanisms and stereochemical behavior of this compound can be achieved. This knowledge is fundamental for the rational design of efficient and selective synthetic processes for this and related valuable compounds.

Future Directions and Emerging Research Opportunities

Development of Novel and More Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a paramount goal in modern chemistry. Future research on Methyl 3-amino-5-phenylpentanoate is expected to prioritize the development of sustainable synthetic methodologies that minimize waste, energy consumption, and the use of hazardous reagents.

One promising avenue lies in the application of biocatalysis. Enzymes, such as lipases, have demonstrated remarkable efficiency and selectivity in the synthesis of β-amino esters. researchgate.netmdpi.com Research could focus on identifying or engineering specific enzymes for the asymmetric synthesis of chiral this compound, a critical aspect for its potential pharmaceutical applications. Lipase-catalyzed Michael addition of amines to α,β-unsaturated esters is a particularly attractive route that could be optimized for this target molecule. researchgate.netmdpi.com The use of enzymes can lead to high enantioselectivity under mild reaction conditions, often in aqueous or green solvents. researchgate.netmdpi.com

Furthermore, the development of green, solvent-free, or water-promoted hydroamination reactions represents another key research direction. organic-chemistry.org These methods align with the principles of green chemistry by reducing reliance on volatile organic solvents. organic-chemistry.org Exploring the use of inexpensive and environmentally benign catalysts, such as acetic acid, under ultrasound irradiation could also provide a more sustainable pathway to β-enamino esters, which are precursors to β-amino esters.

Exploration of New Chemical Transformations and Reactivity

The inherent functionality of this compound, possessing both an amine and an ester group, makes it a versatile platform for a wide array of chemical transformations. While its use in the synthesis of novel pyridine (B92270) derivatives via amide bond formation has been documented, there is a vast, unexplored landscape of its chemical reactivity. organic-chemistry.org

Future investigations could delve into the N-arylation of the amino group, a common transformation in the synthesis of pharmaceutically active compounds. researchgate.net The development of mild and efficient N-arylation protocols using aryl triflates, for instance, could expand the accessible chemical space around this scaffold. researchgate.net

Moreover, the β-amino ester moiety is a well-established precursor for the synthesis of β-lactams, a core structure in many antibiotic drugs. Research into the cyclization of this compound and its derivatives could lead to novel β-lactam analogues with unique substitution patterns. The reactivity of the ester group also allows for transformations into other functional groups, such as amides or alcohols, further diversifying the potential products. The selective reduction of the ester to the corresponding 1,3-amino alcohol could yield valuable chiral building blocks. rsc.org

Additionally, exploring the reactivity of the active methylene (B1212753) group adjacent to the ester could open up possibilities for C-C bond formation, leading to more complex molecular architectures. The reaction of β-amino α,β-unsaturated esters with various amines has been shown to yield interesting products like N,N'-disubstituted ureas, suggesting that the reactivity of the core structure can be harnessed in unexpected ways. oup.com

Advanced Applications in Supramolecular Chemistry and Material Science Precursors

The molecular structure of this compound, with its hydrogen bond donor (amine) and acceptor (ester carbonyl) sites, as well as the phenyl group capable of π-π stacking, makes it an intriguing candidate for applications in supramolecular chemistry and as a precursor for advanced materials.

Inspired by the self-assembly of amino acids and peptides into well-defined secondary structures like β-sheets, future research could investigate the ability of this compound to form ordered supramolecular assemblies. acs.orgnih.gov Such structures could find applications in areas like gel formation, molecular recognition, and the development of novel biomaterials. The interplay of hydrogen bonding and aromatic interactions could lead to the formation of unique, layered structures. acs.org

Furthermore, β-amino esters are key monomers in the synthesis of poly(β-amino ester)s (PβAEs), a class of biodegradable polymers with significant potential in drug delivery and gene therapy. rsc.orgrsc.org The synthesis of PβAEs from this compound could lead to new materials with tailored properties, such as specific degradation rates and drug-loading capacities. Green polymerization methods, such as microwave-assisted synthesis without additional solvents or catalysts, could be explored for this purpose. rsc.orgrsc.org

The phenylpentanoate side chain also offers a site for further functionalization, allowing for the tuning of the material's properties. This could lead to the development of functional polymers with applications beyond the biomedical field, potentially in areas like coatings and specialty plastics.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, offering advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound with flow chemistry and automated synthesis platforms represents a critical area for future research.

Continuous-flow synthesis of β-amino acid esters has been successfully demonstrated using methods such as lipase-catalyzed Michael additions and Arndt–Eistert homologation. researchgate.netmdpi.comrsc.org Applying these techniques to the synthesis of this compound could enable a more controlled, reproducible, and scalable production process. rsc.org Flow chemistry is particularly well-suited for handling reactions with short-lived intermediates or those requiring precise control over reaction parameters like temperature and residence time. mdpi.comrsc.org

Q & A

Q. 1.1. What are the optimal synthetic routes for Methyl 3-amino-5-phenylpentanoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 3-amino-5-phenylpentanoic acid with methanol under acidic catalysis. Key factors include temperature control (60–80°C) to avoid racemization of the amino group and stoichiometric ratios of reactants. Solvent choice (e.g., dichloromethane vs. THF) impacts reaction efficiency; polar aprotic solvents enhance nucleophilic substitution rates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .

Q. 1.2. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester group (δ ~3.6–3.8 ppm for methoxy protons) and phenyl ring aromaticity (δ ~7.2–7.4 ppm). Mass spectrometry (ESI-TOF) provides molecular ion confirmation ([M+H]⁺ expected at m/z 222.2). Infrared spectroscopy (IR) verifies the carbonyl stretch (C=O at ~1740 cm⁻¹) and amino group (N–H at ~3350 cm⁻¹). High-performance liquid chromatography (HPLC) with chiral columns can assess enantiomeric purity .

Advanced Research Questions

Q. 2.1. How can enantiomeric resolution of this compound be achieved, and what challenges arise in stereochemical control?

Enantiomeric separation requires chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. The amino group’s basicity necessitates buffered mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to suppress ionization and improve peak symmetry. Challenges include racemization during prolonged analysis due to pH sensitivity. Kinetic resolution during synthesis, using chiral catalysts like BINAP-metal complexes, may reduce post-synthetic separation demands .

Q. 2.2. What are the stability profiles of this compound under varying storage conditions?

Stability studies indicate degradation via hydrolysis of the ester bond under high humidity (>60% RH) or acidic/basic conditions. Accelerated stability testing (40°C/75% RH over 4 weeks) shows <5% degradation in inert atmospheres (argon). Lyophilization or storage with desiccants (silica gel) in amber vials at −20°C is recommended for long-term preservation. LC-MS/MS monitoring of degradation products (e.g., 3-amino-5-phenylpentanoic acid) is advised .

Q. 2.3. How does this compound function as an intermediate in peptidomimetic drug design?

The compound’s phenyl and ester groups enable incorporation into β-turn mimetics or protease-resistant peptide backbones. For example, coupling with Fmoc-protected amino acids via solid-phase synthesis requires activation of the carboxyl group (e.g., HATU/DIPEA). Computational docking studies (AutoDock Vina) suggest its utility in modulating target binding affinity, particularly in angiotensin-converting enzyme (ACE) inhibitors .

Q. 2.4. What contradictions exist in reported bioactivity data for this compound derivatives?

Discrepancies in IC₅₀ values for kinase inhibition assays (e.g., EGFR: 0.5–5 µM across studies) may arise from assay conditions (ATP concentration, pH) or impurity profiles. Meta-analyses of published data recommend orthogonal validation (e.g., surface plasmon resonance vs. fluorescence polarization) and strict adherence to standardized protocols (e.g., NIH Assay Guidance Manual) .

Methodological Guidance

Q. 3.1. How should researchers design experiments to address conflicting data on the compound’s reactivity?

Employ a Design of Experiments (DoE) approach, varying parameters like solvent polarity, temperature, and catalyst loading. Use response surface methodology (RSM) to identify interactions between variables. Cross-validate results with quantum mechanical calculations (e.g., DFT for transition state modeling) to reconcile experimental and theoretical data .

Q. 3.2. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement in-process controls (IPC) via real-time FTIR monitoring of reaction progress. Use statistical process control (SPC) charts for critical parameters (e.g., pH, reaction time). Quality-by-design (QbD) frameworks, including risk assessment (ICH Q9), ensure robustness. Batch comparisons using principal component analysis (PCA) of NMR spectra detect subtle impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.